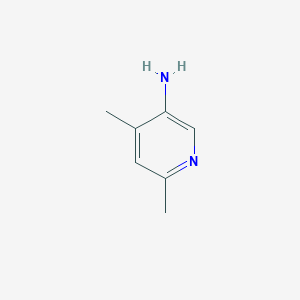

4,6-Dimethylpyridin-3-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4,6-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-6(2)9-4-7(5)8/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSQTJRJQHPJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427646 | |

| Record name | 4,6-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-71-1 | |

| Record name | 4,6-Dimethyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,6 Dimethylpyridin 3 Amine and Its Derivatives

Established Synthetic Routes for the Pyridine (B92270) Core

The construction of the 4,6-dimethylpyridin-3-amine framework relies on several well-established synthetic transformations. These methods provide reliable access to the core structure, which can then be further modified.

Reduction of Nitro-Substituted Pyridines

A common and effective strategy for the synthesis of aminopyridines involves the reduction of a corresponding nitro-substituted precursor. This approach is particularly useful for introducing an amino group at a specific position on the pyridine ring. The synthesis typically begins with a suitably substituted nitropyridine, which is then subjected to reducing conditions to convert the nitro group (-NO2) into an amino group (-NH2).

Various reducing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule. acs.orgmdpi.com Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) is a widely used method. abertay.ac.uk Other reducing systems include metals in acidic media (e.g., tin or iron in hydrochloric acid) and the use of sodium dithionite (B78146) (Na2S2O4). mdpi.com The efficiency and selectivity of the reduction can be influenced by factors such as the catalyst, solvent, temperature, and pressure. acs.org For instance, the reduction of a nitro group can sometimes be accompanied by the deoxygenation of a pyridine N-oxide if present. abertay.ac.uk

A key precursor for this route would be 4,6-dimethyl-3-nitropyridine. The subsequent reduction would yield the target molecule, this compound. The conditions for this specific reduction would need to be carefully optimized to ensure high yield and purity.

Synthesis from Key Precursors (e.g., 3-Aminocrotonitrile)

An alternative and versatile approach to constructing the this compound core is through cyclization reactions involving key acyclic precursors. One such important precursor is 3-aminocrotonitrile. google.com This method often involves a multi-component reaction, which allows for the rapid assembly of the pyridine ring with the desired substitution pattern.

A patented method describes the synthesis of 2-amino-4,6-dimethylpyridine (B145770) where 3-aminocrotonitrile is reacted with acetic acid. google.com This is followed by treatment with concentrated sulfuric acid to facilitate the cyclization and formation of the pyridine ring. The resulting intermediate is then processed to yield the final product. This approach can be advantageous as it builds the core structure with the amino group already in place, potentially reducing the number of synthetic steps.

Another related synthesis involves the reaction of acetylacetone (B45752) with malononitrile (B47326) in the presence of an amine catalyst, such as piperidine, to produce 3-cyano-4,6-dimethylpyridine-2(1H)-one. ijpsonline.com This intermediate can then be further functionalized to introduce the desired amino group at the 3-position.

Strategies for Chemical Derivatization and Functionalization

Once the this compound core is synthesized, its chemical properties can be fine-tuned through various derivatization and functionalization reactions. These modifications are crucial for modulating the compound's reactivity and exploring its potential biological activities.

Introduction of Substituents for Modulation of Reactivity and Biological Activity

The amino group and the pyridine ring of this compound provide multiple sites for the introduction of new substituents. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity and biological profile. evitachem.cominnospk.com

The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide array of functional groups. evitachem.comresearchgate.net For example, reaction with activated carboxylic acids can lead to the formation of amides, which are common pharmacophores.

The pyridine ring itself is susceptible to electrophilic substitution, although the activating effect of the amino group and the two methyl groups will direct incoming electrophiles to specific positions. Halogenation, such as bromination, can introduce a handle for further cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds and the synthesis of more complex derivatives. The bromine atom can also be replaced through nucleophilic substitution reactions.

The table below summarizes some of the key derivatization strategies and the types of compounds that can be accessed.

| Reaction Type | Reagent/Conditions | Resulting Functional Group/Derivative |

| Acylation | Activated carboxylic acids (e.g., with EDC) | Amides |

| Alkylation | Alkyl halides | Secondary/tertiary amines |

| Bromination | Bromine (Br₂) in DCM | Bromo-substituted pyridines |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Aryl-substituted pyridines |

| Nucleophilic Substitution | Various nucleophiles | Substitution of leaving groups (e.g., halogens) |

Formation of Complex Fused Heterocyclic Systems

The strategic placement of functional groups on the this compound scaffold can facilitate intramolecular cyclization reactions, leading to the formation of complex fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities. researchgate.net

For instance, derivatives of this compound can be used as building blocks for the synthesis of thieno[2,3-b]pyridines. bohrium.com This can be achieved by first introducing a sulfur-containing substituent, which can then undergo cyclization to form the fused thiophene (B33073) ring. Similarly, reaction with appropriate reagents can lead to the formation of pyrazolo[3,4-b]pyridines, pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines, and other complex heterocyclic systems. researchgate.netresearchgate.net The synthesis of these fused systems often involves a sequence of reactions, starting with the functionalization of the initial pyridine derivative followed by a final cyclization step. bohrium.comresearchgate.net

Emerging Synthetic Techniques and Process Optimization

One area of focus is the use of microwave irradiation to accelerate reaction times and improve yields. core.ac.uk Microwave-assisted synthesis has been successfully applied to various heterocyclic constructions and derivatizations, offering a greener alternative to conventional heating methods.

Another emerging trend is the development of one-pot, multi-component reactions. core.ac.uk These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, reducing the need for isolation and purification of intermediates. This approach not only saves time and resources but also minimizes waste generation.

Process optimization also involves the exploration of novel catalytic systems. For example, the use of palladium(II) complexes as catalysts for the reduction of aromatic nitro compounds offers a promising alternative to traditional methods. acs.org Research in this area aims to develop more active and selective catalysts that can operate under milder conditions. Furthermore, the development of scalable synthesis processes is crucial for the industrial production of these compounds, with a focus on minimizing the production of side products and ensuring high purity. google.com

The table below highlights some of the emerging trends in the synthesis of pyridine derivatives.

| Technique | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction times, improved yields, reduced side reactions. core.ac.uk |

| Multi-Component Reactions | Combining three or more reactants in a single step to form a complex product. | Increased efficiency, reduced waste, atom economy. core.ac.uk |

| Novel Catalysis | Development and application of new catalysts, such as palladium complexes. | Milder reaction conditions, higher selectivity, improved yields. acs.org |

| Process Optimization for Scale-up | Focus on developing robust and efficient processes for large-scale production. | Cost-effectiveness, high purity, minimized byproducts. google.com |

Implementation of Continuous Flow Chemistry for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates, offering significant advantages over conventional batch methods. google.com The application of flow chemistry to the synthesis of aminopyridines and their derivatives can lead to enhanced production efficiency, reduced costs, and a smaller environmental footprint. innospk.com

In a continuous flow system, reagents are pumped through a network of tubes or microreactors where the reaction occurs. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in large batch reactors. mdpi.com The superior heat and mass transfer in flow reactors can lead to faster reaction times, higher yields, and improved product selectivity. For instance, processes that might take several hours in a batch reactor can often be completed in minutes in a continuous flow system. researchgate.net

Research into the synthesis of related nitrogen-containing heterocycles has demonstrated the tangible benefits of this technology. For example, in the continuous-flow hydrogenation of nitroarenes to form N-arylhydroxylamines, a key class of intermediates, precise temperature control was crucial. It was found that at 15°C, full conversion could not be achieved, while at 45°C, dehalogenation by-products were observed. The optimal reaction temperature was determined to be 25°C. mdpi.com Similarly, the liquid flow rate, which dictates the residence time, was optimized to maximize conversion without compromising selectivity. mdpi.com

The integration of in-line purification and extraction steps within a continuous flow setup further streamlines the manufacturing process, reducing the need for manual handling and isolation of intermediates. beilstein-journals.org This automated, multi-step synthesis capability is a significant advantage for producing complex molecules like derivatives of this compound. acs.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis Parameters for Heterocyclic Amines This table is a representative example based on findings for related compounds, illustrating the typical advantages of flow chemistry.

| Parameter | Conventional Batch Processing | Continuous Flow Chemistry | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | researchgate.net |

| Temperature Control | Prone to hotspots/uneven heating | Precise and uniform | mdpi.com |

| Pressure Handling | Limited by vessel rating | Can handle much higher pressures safely | google.com |

| Safety | Risks associated with large volumes of hazardous materials | Small reaction volumes enhance safety | jubilantingrevia.com |

| Scalability | Complex and non-linear | "Scale-out" by parallelization | scielo.br |

| Product Purity | By-product formation can be significant | Often higher purity, fewer side reactions | researchgate.net |

Considerations for Industrial-Scale Synthetic Processes

Translating a synthetic route from the laboratory to an industrial scale introduces a unique set of challenges. For this compound and its derivatives, key considerations include cost-effectiveness, process safety, catalyst efficiency, and environmental impact. google.com The goal is to develop a robust, reliable, and economical process suitable for large-scale manufacturing. google.com

Catalyst Selection and Cost: The choice of catalyst is paramount. While precious metal catalysts like palladium (Pd) are common in cross-coupling reactions for synthesizing aminopyridines, their high cost can be prohibitive for industrial production. google.comrsc.org Furthermore, removing trace amounts of these metals from the final product is a significant challenge. Consequently, research has focused on developing methods that use less expensive and more abundant metals, such as copper (Cu) or nickel (Ni), or even catalyst-free processes. mdpi.comresearchgate.netgoogle.com For instance, in the synthesis of 5-bromo-3,4-dimethylpyridin-2-amine, a nickel catalyst was found to be superior to a palladium catalyst, providing a higher yield (91.7% vs. 28.2%) and fewer side products. google.com

Process Intensification and Safety: Industrial processes for aminopyridines often involve hazardous reagents and extreme reaction conditions, such as high temperatures and pressures. google.com Simplifying the process, for example, by developing a one-pot synthesis, can significantly improve efficiency and safety by reducing the number of steps and the need to isolate potentially unstable intermediates. google.com Methods that use stable, inexpensive, and readily available starting materials are particularly attractive for large-scale synthesis. mdpi.com The use of toxic reagents like dimethyl sulfate (B86663) or hazardous materials such as sodium borohydride (B1222165) should be avoided where possible in favor of greener alternatives. google.com

Yield and Purity Optimization: On an industrial scale, even small improvements in yield can translate to significant cost savings. The formation of by-products must be minimized to simplify purification and reduce waste. google.com A newly developed process for a related dimethylaminopyridine derivative, for example, was specifically designed to be adaptable to large-scale manufacturing by minimizing side products. google.com The purity of the final compound is also critical, especially for pharmaceutical applications, with targets often exceeding 99%. google.com Controlled crystallization methods are often employed as a final purification step to ensure the desired crystal structure and size, which can impact the material's handling and formulation properties. google.com

Table 2: Comparison of Nickel and Palladium Catalysts in the Synthesis of (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide This data illustrates the impact of catalyst choice on industrial process viability.

| Catalyst System | Starting Material Consumed | Product Yield (Area Percent) | Key By-products (Area Percent) | Reference |

|---|---|---|---|---|

| Nickel (Ni) Catalyst | >99.95% | 91.7% | <8.5% | google.com |

| Palladium (Pd) Catalyst | 47.5% | 28.2% | ~19.3% | google.com |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Reactivity of the Amine Moiety

The exocyclic amine group is a primary site of nucleophilic activity in 4,6-Dimethylpyridin-3-amine. This reactivity is fundamental to its role in many organic reactions.

The amine group of this compound allows it to act as a potent nucleophile, readily participating in reactions involving electrophilic centers. msu.edu It can engage in standard amine reactions such as alkylation and acylation. However, the reactivity of the pyridine (B92270) scaffold itself offers a more complex scenario. While pyridines typically resist nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, modern catalytic methods have enabled such transformations even on electron-rich aminopyridines. organic-chemistry.org

A notable example is the ruthenium-catalyzed amination of aminopyridines. organic-chemistry.org In this process, the aminopyridine coordinates to a ruthenium catalyst, forming a transient η⁶-pyridine complex. organic-chemistry.org This coordination activates the pyridine ring, making it susceptible to nucleophilic attack and enabling the direct substitution of the pyridyl C−N bond by various primary and secondary amines. organic-chemistry.org This method provides a streamlined alternative to classical SNAr or cross-coupling strategies for modifying pyridyl amines. organic-chemistry.org

It is important to consider the steric effects of the substituents. In related systems, methyl groups at the 2 and 6 positions of a pyridine ring have been shown to cause significant steric hindrance, markedly decreasing the reactivity of the molecule in nucleophilic reactions. scispace.com For this compound, these methyl groups would similarly be expected to sterically hinder reactions at the pyridine nitrogen and adjacent carbon atoms.

Elucidation of Reaction Pathways and Catalytic Mechanisms

Aminopyridine derivatives are crucial components in various catalytic systems, acting as both ligands that modulate the properties of a metal center and as direct organocatalysts.

The aminopyridine framework is integral to the design of sophisticated catalysts for a range of applications, from energy conversion to the synthesis of complex organic molecules.

As Ligands in Metal Catalysis : Aminopyridine-cobalt complexes have been identified as promising platforms for electro- and photocatalytic CO₂ reduction and hydrogen evolution. acs.orgrsc.org Mechanistic studies reveal that the catalytic cycle typically involves the formation of a low-valent cobalt(I) intermediate. acs.orgrsc.orgnih.gov This highly reactive species can then react with CO₂ to form a cobalt(I)-carbonyl intermediate or undergo protonation to initiate hydrogen production. acs.orgrsc.orgchemrxiv.org The electronic properties of the aminopyridine ligand are crucial, with electron-withdrawing groups on the pyridine ring shown to enhance catalytic activity significantly. rsc.org

In Multicomponent Reactions : In the one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and terminal alkynes, the aminopyridine is a key building block. organic-chemistry.orgthieme-connect.com Mechanistic investigations show a synergistic effect between a copper(I) iodide catalyst and a silica-supported sodium bisulfate co-catalyst. The copper facilitates the critical C–H activation and subsequent cyclization steps, while the acidic co-catalyst promotes the initial formation of an imine intermediate. organic-chemistry.org

As Nucleophilic Catalysts : The catalytic activity of aminopyridines is perhaps best exemplified by the well-studied mechanism of 4-Dimethylaminopyridine (B28879) (DMAP). evitachem.comwikipedia.org This mechanism serves as a model for how this compound could function as a nucleophilic catalyst. The process generally involves the reaction of the aminopyridine with an acyl source, such as an anhydride (B1165640), to form a highly reactive N-acylpyridinium ion. wikipedia.org This intermediate is a much more potent acylating agent than the anhydride itself. A nucleophile, like an alcohol, then attacks the activated intermediate, leading to the formation of the final product and regeneration of the aminopyridine catalyst. wikipedia.org

| Step | Description | Key Species |

|---|---|---|

| 1. Activation | The aminopyridine catalyst attacks the electrophilic acyl source (e.g., acetic anhydride) in a pre-equilibrium reaction. | N-Acetylpyridinium Ion |

| 2. Nucleophilic Attack | A nucleophile (e.g., an alcohol) adds to the highly electrophilic acetylpyridinium intermediate. | Tetrahedral Intermediate |

| 3. Product Formation & Catalyst Regeneration | The intermediate collapses, cleaving the bond to the catalyst, to form the final ester product and release the protonated aminopyridine. An auxiliary base then deprotonates the catalyst, regenerating it for the next cycle. | Ester Product & Regenerated Catalyst |

Complexation and Charge Transfer Interactions

The presence of both a hydrogen bond donor (the N-H of the amine) and a hydrogen bond acceptor (the pyridine ring nitrogen) allows this compound to form well-defined supramolecular structures.

This compound can form hydrogen-bonded charge-transfer (CT) complexes with various electron-accepting molecules. scirp.orgresearchgate.net The interaction typically involves an initial charge transfer from the electron-rich aminopyridine (donor) to a π-acceptor, which can be followed by proton transfer to form a stable, hydrogen-bonded complex. scirp.orgsci-hub.se

The formation and stability of these complexes are often studied in different solvents using UV-Vis spectroscopy. scirp.orgresearchgate.net By analyzing the characteristic charge-transfer absorption bands, key thermodynamic parameters can be determined.

| Parameter | Symbol | Significance |

|---|---|---|

| Formation Constant | KCT | Measures the equilibrium between the free donor/acceptor and the complex, indicating the complex's stability. |

| Molar Extinction Coefficient | εCT | Represents the probability of the electronic transition responsible for the charge-transfer band. |

| Standard Free Energy Change | ΔG° | Indicates the spontaneity of the complex formation. Negative values signify a spontaneous process. |

| Ionization Potential | IP | The energy required to remove an electron from the donor molecule, which can be estimated from the energy of the CT band. |

| Dissociation Energy | W | The energy of the charge-transfer complex in its ground state. |

The stability of these hydrogen-bonded complexes is highly dependent on the surrounding environment. scispace.com It is generally assumed that such complexes are less stable in solution than in the gas phase and that their stability decreases as the polarity of the solvent increases. researchgate.net This is because polar solvents are effective at solvating the individual ions or molecules, which disfavors their association into a complex. researchgate.net However, an unexpected phenomenon has been observed where the stability of certain hydrogen-bonded ion-pair complexes increases with solvent polarity. researchgate.net This surprising stabilization is attributed to a substantial charge transfer within the complex, leading to a larger dipole moment and, consequently, more favorable solvation energy for the complex as a whole compared to its constituent parts. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization Techniques

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups and characterizing the bonding within a molecule. By measuring the absorption of infrared radiation, specific vibrational modes corresponding to different bonds can be observed.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups present in 4,6-Dimethylpyridin-3-amine. The FT-IR spectrum reveals characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Based on the structure of this compound, the following characteristic vibrational frequencies are expected:

N-H Stretching: The primary amine (-NH₂) group typically exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching modes of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine (B92270) ring are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl (-CH₃) groups will be observed in the 2850-3000 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring typically occur in the 1400-1600 cm⁻¹ region. These bands are often strong and provide evidence for the aromatic core.

N-H Bending: The bending vibration of the amine group (scissoring) is anticipated to be in the range of 1580-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond is expected in the 1250-1360 cm⁻¹ region.

C-CH₃ Stretching and Bending: Vibrations associated with the methyl groups attached to the pyridine ring will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise molecular structure of an organic compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. A Certificate of Analysis for this compound confirms that its ¹H NMR spectrum is consistent with its structure. medchemexpress.eu

For this compound, the following signals are expected:

Amine Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine group. The chemical shift of this signal can vary depending on the solvent and concentration.

Aromatic Proton (C5-H): A singlet for the proton attached to carbon 5 of the pyridine ring.

Methyl Protons (C4-CH₃ and C6-CH₃): Two distinct singlets for the two methyl groups. Their chemical shifts will differ slightly due to their different positions on the pyridine ring relative to the amine group.

While the detailed spectrum for the parent compound is not published, data from a closely related compound, 2-bromo-4,6-dimethylpyridin-3-amine , provides insight. Its ¹H NMR spectrum (in DMSO-d₆) shows signals for the methyl groups and the aromatic proton, which are useful for comparison. elifesciences.org

Table 1: ¹H NMR Data for the related compound 2-bromo-4,6-dimethylpyridin-3-amine

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C5-H | 7.50 | s |

| C6-CH₃ | 2.54 | s |

| C4-CH₃ | 2.34 | s |

Data obtained in DMSO-d₆ at 400 MHz. Source: eLife, 2017 elifesciences.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule. The expected chemical shift regions are:

Aromatic Carbons (Pyridine Ring): Five signals in the aromatic region (typically δ 100-160 ppm). The carbons attached to the nitrogen and the amine group (C2, C3, C6) will have distinct chemical shifts from the other ring carbons (C4, C5).

Methyl Carbons (-CH₃): Two signals in the aliphatic region (typically δ 15-30 ppm) for the two non-equivalent methyl groups.

Spectroscopic data for the derivative 2-((3-fluorophenyl)ethynyl)-4,6-dimethylpyridin-3-amine highlights the typical chemical shifts for the carbon atoms in this type of structure. csic.es

Table 2: ¹³C NMR Data for the related compound 2-((3-fluorophenyl)ethynyl)-4,6-dimethylpyridin-3-amine

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic/Alkynyl Carbons | 162.92, 160.49, 145.61, 141.44, 140.80, 131.08, 131.00, 128.21, 128.18, 127.78, 122.66, 122.56, 118.59, 118.36, 117.57, 117.36, 113.15, 101.11, 79.92 |

Data obtained in DMSO-d₆ at 101 MHz. Source: Digital CSIC, 2017 csic.es

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the electronic transitions within a molecule when it absorbs ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can be used to identify chromophores (light-absorbing groups) within the molecule.

The pyridine ring in this compound is a chromophore. It is expected to exhibit characteristic π → π* (pi to pi-star) and n → π* (n to pi-star) electronic transitions.

π → π Transitions:* These are typically high-energy transitions that result in strong absorption bands, usually in the 200-300 nm range for pyridine and its derivatives.

n → π Transitions:* These are lower-energy transitions involving the non-bonding electrons on the nitrogen atom. They result in weaker absorption bands at longer wavelengths, often above 300 nm.

The presence of the amine and methyl substituents on the pyridine ring will influence the exact wavelength and intensity of these absorption maxima. While specific UV-Vis data for this compound is not detailed in the available literature, studies on photoactive derivatives indicate that the core structure absorbs in the UV range, which is a prerequisite for more complex photochemical applications. elifesciences.org Analysis of related compounds often involves monitoring changes in the UV-Vis spectrum upon chemical modification or interaction. ub.edu

X-ray Diffraction Studies of Molecular and Supramolecular Structures

Single-Crystal X-ray Analysis for Precise Molecular Geometry

Single-crystal X-ray diffraction offers an unparalleled level of detail for determining the precise molecular structure of a compound. For derivatives and co-crystals containing the this compound moiety, this technique has been instrumental in confirming their chemical identity and understanding their conformational preferences.

In studies of related aminopyridine derivatives, single-crystal X-ray analysis has been used to determine the crystal system, space group, and unit cell parameters. For instance, a Co(II) oxalate (B1200264) coordination polymer incorporating the 2-amino-4,6-dimethylpyridinium cation was found to crystallize in the triclinic space group P-1. bohrium.com Similarly, the crystal structure of N-(4,6-dimethylpyridin-2-yl)-4-formylbenzamide, a related compound, was determined to be in the orthorhombic P212121 space group. analis.com.my This level of detail allows for the precise measurement of bond lengths and angles within the molecule.

The planarity of the pyridine ring and the orientation of the amino and methyl substituents are key structural features that can be accurately determined. For example, in the crystal structure of (4,6-dimethyl-pyridin-2-yl)-(6-(2,4,6-triisopropylphenyl)-pyridin-2-yl)-amine, the analysis revealed a monoclinic crystal system with the space group P12(1)/c1. researchgate.net Furthermore, in a triethylbenzene (B13742051) derivative incorporating a (4,6-dimethylpyridin-2-yl)amino]methyl moiety, the heterocyclic unit was found to be inclined at an angle of 79.6 (1)° with respect to the benzene (B151609) ring. iucr.org These precise geometric parameters are crucial for understanding intermolecular interactions and molecular recognition processes.

Hydrogen bonding plays a significant role in the crystal packing of aminopyridine compounds. Single-crystal X-ray diffraction can identify both intramolecular and intermolecular hydrogen bonds, which dictate the supramolecular architecture. In the crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene, the conformation is stabilized by intramolecular O—H⋯O and C—H⋯N hydrogen bonds. iucr.org These interactions, along with π-π stacking, are critical in the formation of stable, well-ordered crystalline structures. scirp.orgscirp.org

Table 1: Crystallographic Data for Compounds Containing a Dimethylpyridine Moiety

| Compound | Crystal System | Space Group | Key Geometric Features | Reference |

|---|---|---|---|---|

| (C7H11N2)2[Co(C2O4)2]·5H2O | Triclinic | P-1 | Chains of complex anions linked by hydrogen-bonded water molecules. | bohrium.com |

| N-(4,6-dimethylpyridin-2-yl)-4-formylbenzamide | Orthorhombic | P212121 | Asymmetric unit contains a water solvent molecule. | analis.com.my |

| (4,6-dimethyl-pyridin-2-yl)-(6-(2,4,6-triisopropylphenyl)-pyridin-2-yl)-amine | Monoclinic | P12(1)/c1 | Provides detailed bond lengths and angles of the amine-linked pyridine rings. | researchgate.net |

| 1,3-bis(acetoxymethyl)-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene | Not specified | Not specified | Heterocyclic unit inclined at 79.6 (1)° to the benzene ring; molecules connected by N—H⋯O bonds. | iucr.org |

| 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene | Monoclinic | P21/c | Conformation stabilized by intramolecular O—H⋯O and C—H⋯N hydrogen bonds. | iucr.orgresearchgate.net |

Powder X-ray Diffraction (P-XRD) for Crystalline Phase Analysis

Powder X-ray diffraction (P-XRD) is a versatile technique used to identify crystalline phases and to assess the purity of a bulk sample. wayne.edu The resulting diffraction pattern is a fingerprint of the crystalline material, allowing for comparison with known standards or simulated patterns from single-crystal data. springernature.com

For novel synthesized compounds, P-XRD is essential to confirm that the bulk material corresponds to the single crystal chosen for structural analysis, ensuring the phase purity of the sample. bohrium.com The technique is widely used to characterize the crystallinity of materials, with sharp, well-defined peaks indicating a highly crystalline structure. google.com

In the context of materials science, P-XRD is used to study the incorporation of aminopyridine-containing molecules into larger frameworks, such as metal-organic frameworks (MOFs). researchgate.netresearchgate.net For example, the P-XRD patterns of MOF/Al-SBA-15 composites confirm the presence of the crystalline MOF structure within the mesoporous silica (B1680970) support. mdpi.com The technique can also be used to monitor phase transitions that may occur under different conditions, such as temperature or pressure.

Co-crystal Structure Analysis with Biological Macromolecules

Understanding the interaction of small molecules like this compound with biological macromolecules is fundamental in drug discovery. X-ray crystallography is a powerful tool for visualizing these interactions at an atomic level.

A notable example is the co-crystal structure of a thermostabilised adenosine (B11128) A2A receptor in complex with 6-(2,6-dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine, a compound structurally related to this compound. rcsb.org The X-ray diffraction data, collected at a resolution of 3.27 Å, revealed that the ligand binds deep within the orthosteric binding cavity of the G-protein coupled receptor (GPCR). rcsb.org This detailed structural information elucidates the specific amino acid residues involved in binding and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Such insights are invaluable for structure-based drug design, enabling the optimization of ligand affinity and selectivity.

Advanced Microscopy for Surface and Elemental Composition

Advanced microscopy techniques provide high-resolution imaging of a material's surface morphology and can simultaneously determine its elemental composition.

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of a sample with high magnification. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it allows for the qualitative and quantitative analysis of the elemental composition of the sample. rsc.org

In the study of materials containing aminopyridine derivatives, SEM-EDX is used to confirm the presence and distribution of expected elements. For instance, in the characterization of new pyrimidine (B1678525) derivatives as corrosion inhibitors on mild steel, SEM images show the formation of a protective film on the metal surface, while EDX analysis confirms the presence of carbon, nitrogen, and other elements from the inhibitor molecule. researchgate.net Similarly, in the synthesis of magnetic nanoparticles with pyridinium (B92312) bridges, EDX analysis was used to confirm the elemental composition of the catalyst and its precursors. scispace.com This combined technique is crucial for verifying the successful synthesis and modification of materials.

Chromatographic Methods in Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions and for assessing the purity of the final products. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method. researchgate.net

HPLC can be used to separate the components of a mixture, allowing for the quantification of reactants, intermediates, and products over time. This is essential for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading. For instance, the progress of the synthesis of N,N'-(naphthalene-2,6-diylbis(methylene))bis(4,6-dimethylpyridin-2-amine) can be monitored by thin-layer chromatography (TLC), a simpler chromatographic technique, before the final product is purified by flash column chromatography. nih.gov

Furthermore, HPLC is a standard method for determining the purity of a synthesized compound. acs.org A validated RP-HPLC method can accurately quantify the main compound and any process-related impurities. researchgate.net For example, 2-amino-4,6-dimethylpyridine (B145770) can be analyzed by a reverse-phase HPLC method using a mobile phase of acetonitrile (B52724), water, and an acid modifier. sielc.com The purity is typically determined by the area percentage of the main peak in the chromatogram. High purity (e.g., >99%) is often a requirement for subsequent applications, and HPLC provides a reliable means of verification. synhet.com In some cases, HPLC is also used in the final purification step, particularly in preparative separation to isolate impurities. sielc.com

High-Performance Liquid Chromatography (HPLC) for Analytical Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. For aminopyridine derivatives such as this compound, reverse-phase HPLC (RP-HPLC) is a commonly employed method. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

While specific, detailed research findings exclusively for the HPLC analysis of this compound are not extensively documented in publicly available literature, methodologies for structurally similar compounds, such as positional isomers and other aminopyridines, provide a strong basis for its analytical separation. Research on related compounds like 2-aminopyridine (B139424), 4-aminopyridine, and N,N-dimethylpyridin-4-amine demonstrates the effectiveness of RP-HPLC for this class of molecules. nih.govhelixchrom.comsielc.com

The separation mechanism relies on the partitioning of the analyte between the mobile phase and the stationary phase. For aminopyridines, C18 columns are frequently utilized as the stationary phase. researchgate.netpnrjournal.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727). nih.govsielc.com Adjusting the pH of the aqueous buffer is crucial for controlling the retention of basic compounds like aminopyridines, as it influences their ionization state. helixchrom.comresearchgate.net Acidic modifiers like phosphoric acid, formic acid, or ammonium (B1175870) acetate (B1210297) are often added to the mobile phase to improve peak shape and resolution. sielc.comresearchgate.netthermofisher.com

Detection is commonly achieved using a UV detector, as pyridine derivatives possess a chromophore that absorbs light in the UV spectrum. helixchrom.com The detection wavelength is typically set near the absorbance maximum of the compound to ensure high sensitivity. nih.gov

A representative method for the analysis of a dimethylpyridine amine derivative can be extrapolated from established procedures for related compounds. The following data table outlines a typical set of HPLC conditions that would be suitable for the analytical separation of this compound.

Table 1: Representative HPLC Parameters for Aminopyridine Analysis

| Parameter | Condition | Rationale/Detail |

| Instrument | Liquid Chromatographic System | Equipped with a quaternary pump, autosampler, column oven, and PDA/UV detector. |

| Column | C18, 250 x 4.6 mm, 5 µm | A standard reverse-phase column offering good resolution and efficiency for this class of compounds. |

| Mobile Phase | A: 0.1 M Ammonium Acetate (pH 6.9) | The aqueous component of the mobile phase. The buffer controls pH to ensure consistent ionization of the basic analyte. |

| B: Acetonitrile | The organic modifier. The ratio of A to B is adjusted to control the elution strength. | |

| Elution Mode | Isocratic or Gradient | An isocratic elution with a constant mobile phase composition (e.g., 90:10 A:B) can be used for simple mixtures. researchgate.net A gradient elution, where the proportion of solvent B is increased over time, is effective for separating more complex samples. pnrjournal.com |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm internal diameter column, balancing analysis time and backpressure. |

| Detection | UV at 254 nm | A common wavelength for detecting aromatic and pyridine-containing compounds. pnrjournal.com |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |

This table represents a typical method based on the analysis of structurally related aminopyridine compounds. researchgate.netpnrjournal.com Optimization would be required for the specific analysis of this compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone in the theoretical analysis of 4,6-Dimethylpyridin-3-amine and its derivatives, providing fundamental insights into the molecule's characteristics. These computational methods are used to predict a variety of properties from the ground state.

Prediction of Electronic Structure and Frontier Molecular Orbitals (FMOs)

DFT calculations are crucial for understanding the electronic structure of this compound by predicting the energies and shapes of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. For related aminopyridine compounds, the HOMO is often localized on the aminopyridine moiety, indicating its role as the primary electron donor. scirp.org The distribution of these orbitals is significantly influenced by the substituent groups on the pyridine (B92270) ring.

Analysis of Reactivity Indices (e.g., Fukui Functions)

To quantify the reactivity of different sites within the this compound molecule, reactivity indices such as Fukui functions are calculated using DFT. scirp.org These indices help in predicting the most probable sites for nucleophilic, electrophilic, and radical attacks. The analysis of Fukui functions provides a theoretical basis for understanding the regioselectivity of chemical reactions involving this compound.

Calculation of Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict the sites for electrophilic and nucleophilic attack. scirp.orgmdpi.com The MEP map illustrates the regions of negative potential, typically associated with lone pairs of electrons on nitrogen and oxygen atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential indicate areas prone to nucleophilic attack. These maps are valuable tools for understanding intermolecular interactions, including hydrogen bonding. scirp.orgljmu.ac.uk

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT used to investigate the electronic excited states of molecules. mdpi.com This method is instrumental in predicting absorption spectra and understanding the nature of electronic transitions. rsc.org

Integration with Continuum Solvation Models (e.g., Polarizable Continuum Model, PCM)

To account for the influence of a solvent on the electronic properties of this compound, TD-DFT calculations are often combined with continuum solvation models like the Polarizable Continuum Model (PCM). scirp.org This integrated approach allows for a more realistic simulation of the molecule's behavior in solution by considering the dielectric effect of the solvent. scirp.orgaps.org This is particularly important for accurately predicting spectroscopic properties in different solvent environments. scirp.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to understand the behavior of molecules over time, offering a dynamic picture of their structural and interactive properties.

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in the provided search results, the methodology has been applied to closely related isomers and derivatives, such as N,N-dimethylpyridin-4-amine (DMAP). rsc.orgrsc.orgresearchgate.net These simulations provide valuable insights into the structural and transport properties of aminopyridine-based compounds in solution. rsc.orgrsc.orgresearchgate.net For instance, MD simulations on DMAP-based ionic liquids have been used to investigate bulk properties and understand their behavior as catalysts. rsc.orgresearchgate.net Such studies can elucidate how the molecule interacts with its solvent environment and how properties like structural flexibility and transport phenomena are affected. rsc.orgrsc.orgresearchgate.net

In similar contexts, MD simulations have been used to visualize the interactions between dimethylpyridinamine derivatives and biological molecules, such as the Aβ40 monomer, which is relevant in Alzheimer's disease research. nih.gov These simulations help to understand binding modes and the contributions of electrostatic or hydrophobic interactions. nih.gov Furthermore, simulations involving pyridine-based agonists with protein kinase C (PKC) and membranes have been instrumental in understanding ligand-membrane interactions, a crucial step in drug design for proteins that associate with membranes. acs.org The application of Car-Parrinello Molecular Dynamics has also been noted in studying the interactions of nitrophthalic acids with DMAP, demonstrating the utility of these methods in examining complex chemical systems. mdpi.com

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a cornerstone of structure-based drug design.

Molecular docking studies have been instrumental in evaluating derivatives containing the 4,6-dimethylpyridine scaffold as potential therapeutic agents. These studies predict how the ligands bind to target receptors and estimate their binding affinities. For example, derivatives of N-Mannich bases incorporating a 4,6-dimethylpyridine core were docked against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), with some compounds showing strong binding affinities. mdpi.com Similarly, other novel N-Mannich bases with this scaffold were evaluated against the MDM-2 protein and caspase-3. mdpi.com

Docking studies on Schiff base derivatives of a related 4,6-dimethyl-2-sulfanylpyridine structure were performed to understand their binding interactions within the active site of cyclooxygenase (COX) enzymes. mdpi.com These computational predictions are often correlated with experimental data, such as the half-maximal inhibitory concentration (IC₅₀), to validate the models. For instance, compounds that showed significant inhibitory activity on COX-1 also demonstrated favorable binding in the docking simulations. mdpi.com In another study, derivatives of 3-aminopyridin-2(1H)-ones showed affinity for the bacterial regulator protein PqsR, with calculated binding energies ranging from -5.8 to -8.2 kcal/mol. researchgate.net

The power of this predictive approach is further highlighted by the crystallographic data available for related structures. The X-ray crystal structure of 6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine bound to the adenosine (B11128) A₂A receptor confirms that such molecules can bind deep within the orthosteric binding cavity of a G-protein coupled receptor (GPCR). rcsb.org

| Compound Series | Target Receptor | Reported Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| N-Mannich bases with 4,6-dimethylpyridine core | EGFR | up to -12.9 | mdpi.com |

| N-Mannich bases with 4,6-dimethylpyridine core | HER2 | up to -13.6 | mdpi.com |

| Thieno[2,3-b]pyridine derivatives | PqsR of Pseudomonas aeruginosa | -5.8 to -8.2 | researchgate.net |

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. Computational models are crucial for dissecting these interactions at the atomic level. For derivatives of 4,6-dimethylpyridine, molecular docking and electrostatic potential calculations have been employed to study these crucial non-covalent interactions with target receptors. mdpi.com

Key interactions frequently observed for this class of compounds include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com For example, in the docking of N-Mannich bases to the MDM-2 enzyme, specific hydrogen bonds were identified between the ligand and amino acid residues such as Gln18, Gln72, and Val93. mdpi.com The study of a bis(4-dimethylaminopyridinium) salt crystal structure revealed the presence of N-H···Cl and C-H···Cl hydrogen bonds, as well as π-π stacking between adjacent cations, which are fundamental interactions in crystal engineering. scirp.orgresearchgate.net In the context of enzyme inhibition, key residues involved in stabilizing ligand interactions are often identified; for instance, SER 207, PHE 289, and LYS 305 were found to be significant in the binding of novel ligands to the beta-2 adrenergic receptor. nih.gov These detailed investigations into non-covalent forces are essential for understanding binding specificity and for the rational design of more potent and selective molecules.

Theoretical Approaches to Catalytic Mechanism and Design

Theoretical calculations, particularly using Density Functional Theory (DFT), provide deep insights into reaction mechanisms, allowing for the energetic analysis of catalytic pathways.

While direct theoretical studies on the catalytic mechanism of this compound are limited in the search results, research on related aminopyridines and their derivatives provides a framework for understanding this area. The efficiency of a catalyst is closely linked to the energetics of the reaction pathway, including the stability of intermediates and the energy barriers of transition states.

DFT calculations have been used to analyze the catalytic activity of various systems involving pyridine derivatives. For example, in the ruthenium-catalyzed arylation directed by 3-substituted pyridines, DFT was used to calculate the structures and energy profiles of different substrate rotamers and the transition states for their interconversion. acs.org This analysis revealed that a substituent in the 3-position favors a conformation that facilitates the desired C-H insertion, thereby increasing reaction efficiency. acs.org

In other catalytic systems, DFT has been used to determine the activation energy barriers for different reaction pathways. In one study, the synthesis of 4-ethylpyridine (B106801) via the side-chain alkylation of 4-methylpyridine (B42270) was investigated, and DFT calculations showed that the reaction proceeding through a CH₂O* intermediate had a significantly lower activation energy barrier (270 kJ/mol) compared to the pathway involving methanol (B129727) dehydrogenation (437 kJ/mol). nih.gov This type of energetic analysis is critical for identifying the key intermediates and rate-limiting steps in a catalytic cycle. researchgate.net The study of DMAP-catalyzed acetylation reactions has also involved computational techniques to examine the structures and dynamics of the catalytically active N-acetyl-DMAP salt intermediates, which are stabilized by dynamic hydrogen-bonding interactions. researchgate.net These examples underscore the power of theoretical methods to analyze catalytic intermediates and transition states, guiding the design of more efficient catalysts. mdpi.comosti.gov

Intermolecular Interaction Analysis of this compound

The arrangement of molecules in the crystalline state and in solution is governed by a network of non-covalent interactions. For this compound, these interactions are crucial in determining its physical properties and its behavior in a biological or chemical system. Computational and theoretical chemistry provides powerful tools to dissect and understand these subtle yet significant forces. The primary non-covalent forces at play for this molecule are hydrogen bonding and π-π stacking interactions, which dictate the supramolecular architecture.

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are a predominant force in the intermolecular organization of this compound, owing to the presence of the amino group (-NH₂) and the nitrogen atom within the pyridine ring. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

In the solid state, it is anticipated that molecules of this compound would form extensive hydrogen-bonding networks. One common motif would involve the formation of centrosymmetric dimers through N–H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of a neighboring molecule. Such interactions are prevalent in the crystal structures of related aminopyridine derivatives.

Furthermore, the amino group, with its two hydrogen atoms, has the potential to form bifurcated or more complex hydrogen bond patterns, connecting multiple adjacent molecules. These networks can extend in one, two, or three dimensions, creating a stable crystal lattice. The methyl groups on the pyridine ring can influence the geometry of these hydrogen bonds through steric effects, potentially leading to variations in bond lengths and angles compared to unsubstituted aminopyridines.

| Hydrogen Bond Type | Typical Donor-Acceptor Distance (Å) | Typical Angle (°) |

| N-H···N (Pyridine) | 2.8 - 3.2 | 150 - 180 |

| N-H···O (in solvates) | 2.7 - 3.1 | 160 - 180 |

| C-H···O | 3.0 - 3.5 | 120 - 160 |

| C-H···π | 3.2 - 3.8 | 130 - 170 |

This table presents typical ranges for hydrogen bond parameters based on studies of related pyridine derivatives and other organic molecules.

Analysis of Pi-Pi Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, the aromatic nature of the pyridine ring in this compound facilitates π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, contribute significantly to the stability of the crystal structure.

The arrangement of the pyridine rings can vary, leading to different types of π-π stacking, such as face-to-face or offset (parallel-displaced) stacking. The presence of the methyl and amino substituents influences the electronic distribution within the pyridine ring, which in turn affects the nature and strength of the π-π interactions. Computational analyses, such as Hirshfeld surface analysis, can be employed to visualize and quantify these and other weaker non-covalent interactions. researchgate.netekb.eg

In derivatives of 4,6-dimethylpyridine, π-π stacking interactions have been observed with centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å. researchgate.net These interactions often work in concert with hydrogen bonding to build complex three-dimensional supramolecular assemblies. For example, layers or chains formed by hydrogen bonds may be further stabilized by π-π stacking between these layers or chains.

Other non-covalent interactions, though weaker, also play a role in the crystal packing. These include C-H···π interactions, where a hydrogen atom from a methyl group or the pyridine ring interacts with the π-system of an adjacent molecule, and van der Waals forces. The interplay of all these interactions determines the final, most energetically favorable crystal packing of this compound.

| Interaction Type | Typical Distance (Å) | Description |

| π-π Stacking (Face-to-Face) | 3.3 - 3.8 | Direct overlap of aromatic rings. |

| π-π Stacking (Offset) | 3.4 - 4.0 | Partial overlap of aromatic rings. |

| C-H···π Interaction | 3.2 - 3.8 | Interaction between a C-H bond and a π-system. |

This table provides typical distance ranges for various non-covalent interactions involving aromatic systems, as documented in the literature for related compounds.

Applications in Advanced Organic Synthesis

A Fundamental Component for Diverse Heterocyclic Structures

The strategic placement of the amino and methyl groups on the pyridine (B92270) ring of 4,6-Dimethylpyridin-3-amine makes it a highly sought-after starting material for the synthesis of complex heterocyclic molecules.

Crafting Pyrimidine (B1678525) and Pyrazole (B372694) Scaffolds

This compound serves as a key precursor in the synthesis of pyrimidine and pyrazole derivatives, which are core structures in many biologically active compounds. The amino group of this compound can readily undergo condensation reactions with various reagents to form these five- and six-membered heterocyclic rings. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine rings. Similarly, diazotization of the amino group followed by coupling reactions can pave the way for pyrazole ring formation.

The synthesis of pyrazolo[3,4-b]pyridine derivatives, for example, often utilizes aminopyridine precursors. These compounds have garnered significant interest due to their potential as anticancer agents. nih.govscirp.org The general strategy involves the construction of the pyrazole ring onto the pyridine scaffold. While direct examples starting from this compound are not extensively documented in readily available literature, the established reactivity of aminopyridines in such cyclization reactions strongly suggests its utility. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, provides a foundational method for pyrazole synthesis. jetir.org In a similar vein, aminopyridines can be transformed into hydrazine derivatives or react with reagents that provide the remaining atoms for the pyrazole ring.

The synthesis of pyrimidine derivatives from aminopyridines is also a well-established synthetic route. These reactions often involve the condensation of the aminopyridine with a 1,3-dielectrophilic species. For example, the reaction of an aminopyridine with a β-ketoester or a malonic acid derivative can lead to the formation of a fused pyridopyrimidine ring system. scielo.org.mxbibliotekanauki.plekb.egnih.gov These fused pyrimidines are of interest in medicinal chemistry due to their diverse pharmacological activities.

Building Novel Fused Ring Systems with Pharmacological Potential

The reactivity of this compound extends to the synthesis of more complex, multi-ring systems that are of significant interest in drug discovery. The amino group provides a reactive handle for annulation reactions, where additional rings are fused onto the initial pyridine structure. researchgate.netmdpi.com

One notable example is the use of the closely related 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine as a building block for novel heterocycles. researchgate.net This compound has been shown to react with a variety of reagents, such as 2-cyano-3,3-bis(methylthio)acrylate, chloroacetyl chloride, and phenyl isothiocyanate, to yield a range of fused heterocyclic systems. researchgate.net These reactions highlight the versatility of the amino group in constructing complex molecular architectures. The resulting fused ring systems often exhibit interesting pharmacological properties, including potential antibacterial and anticancer activities. scirp.orgresearchgate.net The synthesis of tetrahydropyrido[4,3-d]pyrimidine derivatives, for instance, has been explored for their potent inhibitory activity on key signaling pathways implicated in cancer.

Catalytic Prowess in Organic Transformations

While the isomeric 4-dimethylaminopyridine (B28879) (DMAP) is more widely recognized as a nucleophilic catalyst, the principles of its catalytic activity offer insights into the potential roles of this compound in various organic reactions. The lone pair of electrons on the pyridine nitrogen atom is key to its catalytic function.

Driving Acylation and Esterification Reactions through Nucleophilic Catalysis

In acylation and esterification reactions, a nucleophilic catalyst can significantly accelerate the rate of reaction. nih.govevitachem.comwikipedia.orgresearchgate.netvaia.comcommonorganicchemistry.com The mechanism of catalysis by DMAP involves the initial reaction of the pyridine nitrogen with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium ion. nih.govwikipedia.org This intermediate is much more susceptible to nucleophilic attack by an alcohol or amine than the original acylating agent, thus facilitating the acyl transfer.

Although less studied in this context, this compound possesses the same fundamental pyridine nitrogen that can act as a nucleophile. The electronic effect of the amino and methyl substituents on the pyridine ring would influence its basicity and nucleophilicity, and therefore its catalytic efficiency. It is plausible that this compound could also serve as a nucleophilic catalyst in acylation and esterification reactions, albeit with potentially different reactivity compared to DMAP.

Facilitating Carbon-Carbon Bond Formation in the Baylis-Hillman Reaction

The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov DMAP is a known catalyst for this reaction. wikipedia.orgorganic-chemistry.orgnih.govcymitquimica.com The accepted mechanism involves the nucleophilic addition of the catalyst to the activated alkene, generating a zwitterionic intermediate which then attacks the aldehyde. Subsequent elimination of the catalyst furnishes the desired allylic alcohol derivative.

Given the structural similarity and the presence of the nucleophilic pyridine nitrogen, this compound could potentially catalyze the Baylis-Hillman reaction. The steric and electronic properties of the dimethyl and amino substituents would play a role in modulating its catalytic activity and the reaction's outcome.

Potential Roles in Click Chemistry Protocols

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.govlumiprobe.comnd.eduglenresearch.comacs.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While there is no direct evidence in the searched literature for the application of this compound in click chemistry, its functional groups offer potential for its incorporation into molecules that can participate in such reactions. The amino group could be modified to introduce an azide (B81097) or an alkyne functionality, thereby allowing the molecule to be "clicked" onto other molecules of interest. This would enable its use in the modular synthesis of complex structures, a key principle of click chemistry.

Utilization in Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic and widely used chemical reaction for synthesizing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. byjus.comwikipedia.org The reaction proceeds through a key nih.govnih.gov-sigmatropic rearrangement of a protonated arylhydrazone intermediate. byjus.comyoutube.com While direct catalytic use of this compound in this specific transformation is not extensively documented, the closely related isomer N,N-dimethylpyridin-4-amine (DMAP) has been successfully employed to create ionic liquid catalysts that efficiently promote the Fischer indole synthesis. rsc.orgscispace.com

These DMAP-based ionic liquids (DMAP-ILs) are synthesized by N-alkylation of the pyridine nitrogen, and they serve as recyclable, environmentally friendly catalysts. rsc.orgrsc.org In a typical application, the DMAP-IL catalyzes the reaction between a phenylhydrazine (B124118) and a ketone, such as cyclohexanone, in a solvent like ethanol, to produce the corresponding indole derivative in high yields. chemscene.com The catalytic activity stems from the ability of the ionic liquid to act as an acid catalyst, facilitating the key protonation and rearrangement steps of the mechanism. byjus.comrsc.org Given the structural similarities, it is plausible that this compound could be used to develop analogous ionic liquid catalysts for this important transformation.

Table 1: Catalytic Applications of Dimethylpyridine-Amine Derivatives

| Reaction | Catalyst Type | Role of Dimethylpyridine-Amine | Example Reactants | Example Product | Ref. |

| Fischer Indole Synthesis | Ionic Liquid (from DMAP) | Precursor for the cationic part of the catalyst | Phenylhydrazine, Cyclohexanone | 2,3,4,9-Tetrahydro-1H-carbazole | rsc.orgchemscene.com |

| N-tert-Butoxycarbonylation | Nucleophilic Catalyst (DMAP) | Activates Boc₂O for efficient Boc transfer | Amine, Di-tert-butyl dicarbonate (B1257347) | N-Boc protected amine | rsc.orgwikipedia.org |

Chemoselective Reagents (e.g., N-tert-Butoxycarbonylation)

Chemoselectivity is a critical concept in organic synthesis, referring to the ability of a reagent to react with one functional group in the presence of others. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability and ease of removal under acidic conditions. The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O), often in the presence of a nucleophilic catalyst.

Aminopyridines, particularly N,N-dimethylpyridin-4-amine (DMAP), are highly effective catalysts for N-tert-butoxycarbonylation. wikipedia.org The catalytic mechanism involves the nucleophilic attack of the pyridine nitrogen on a carbonyl of Boc₂O, forming a highly reactive N-acetylpyridinium intermediate. This intermediate is a much more potent acylating agent than Boc₂O itself and readily transfers the Boc group to the target amine.

Although the direct use of this compound for this purpose is not as widely reported as DMAP, its structural features suggest it could function similarly as a nucleophilic catalyst. Furthermore, a related derivative, tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate (BCMP), has been developed as a highly efficient and chemoselective reagent for the N-tert-butoxycarbonylation of a wide range of aliphatic and aromatic amines. rsc.orgresearchgate.netrsc.org This reagent allows for rapid reactions under mild, environmentally friendly conditions, and the pyridine-based carrier is easily recyclable, highlighting the potential of the dimethylpyridine scaffold in designing advanced chemoselective reagents. rsc.orgresearchgate.net

Development of Novel Ionic Liquid Catalysts

Ionic liquids (ILs) are salts with melting points below 100 °C that have gained significant attention as "green" alternatives to volatile organic solvents. nih.govresearchgate.net Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them attractive for various applications, including catalysis. nih.govmdpi.com

The development of task-specific ionic liquids, where the cation or anion is designed for a particular function, is a major area of research. Substituted pyridinium (B92312) salts are a common class of cations used in ILs. nih.gov Research has demonstrated the synthesis of novel ILs based on N,N-dimethylpyridin-4-amine (DMAP). rsc.orgscispace.comrsc.org The synthesis typically involves a two-step process: N-alkylation of DMAP, followed by an exchange of the counter-anion. rsc.orgscispace.com

These DMAP-based ILs have proven to be efficient and reusable catalysts for important organic transformations, including the Fischer indole synthesis and the synthesis of 1H-tetrazoles. rsc.orgscispace.com The catalytic activity and physical properties of the IL can be fine-tuned by altering the structure of the cation and anion. While specific research on ILs derived from this compound is not prominent, the established success of DMAP-based ILs provides a strong foundation for exploring this isomer as a precursor for new catalytic ionic liquids. The presence of two nitrogen atoms in this compound offers a versatile platform for creating novel pyridinium-based ILs with potentially unique catalytic properties.

Reagent in Specialized Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and electronic materials. This compound and its structural isomers serve as crucial intermediates and starting materials in the multi-step synthesis of a variety of high-value, complex fine chemicals. innospk.com The substituted pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules. ijpsonline.com

The 4,6-dimethylpyridine core, derivable from precursors like this compound, is integral to the synthesis of novel heterocyclic compounds with potent biological activities. For instance, this scaffold has been used to construct N-Mannich bases containing 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) moieties. mdpi.commdpi.com These complex molecules have been synthesized and evaluated for their potential as anticancer agents, demonstrating cytotoxic and proapoptotic effects on cancer cell lines. mdpi.com

Furthermore, the aminopyridine structure is a key building block for creating fused heterocyclic systems. Research has shown the synthesis of pyridoxine-derived dimethylpyridinols that are fused with other rings like aminooxazole and aminoimidazole. mdpi.com In other examples, nitropyridine derivatives, which can be synthesized from aminopyridines, act as precursors for potent enzyme inhibitors, such as those targeting Janus kinase 2 (JAK2), a protein implicated in various diseases. nih.gov These examples underscore the importance of this compound as a versatile reagent for accessing specialized, biologically active fine chemicals.

Table 2: Examples of Specialized Fine Chemicals Derived from Dimethylpyridine Scaffolds

| Compound Class | Synthetic Application | Target/Use | Ref. |

| N-Mannich bases of 1,3,4-Oxadiazole | Multi-step synthesis from a 4,6-dimethyl-2-sulfanylpyridine-3-carboxamide precursor | Anticancer Agents | mdpi.com |

| N-Mannich bases of 1,2,4-Triazole | Synthesis from a 4,6-dimethyl-2-sulfanylpyridine-3-carboxamide precursor | Anticancer Agents | mdpi.com |

| JAK2 Inhibitors | Synthesis from 2-chloro-5-methyl-3-nitropyridine (B188117) (derived from the corresponding amine) | Enzyme Inhibition | nih.gov |

| Fused Dimethylpyridinols | Synthesis of aminooxazole and aminoimidazole fused pyridinols from pyridoxine (B80251) derivatives | Bioactive Scaffolds | mdpi.com |

Biological Activities and Medicinal Chemistry Research

Pharmacological Target Identification and Modulation

Research into the pharmacological profile of 4,6-Dimethylpyridin-3-amine and its structural analogs has revealed interactions with various enzymes and receptors, suggesting a potential for therapeutic applications. While direct studies on this compound are limited, the biological activities of closely related pyridine (B92270) derivatives provide valuable insights into its possible pharmacological targets.

Derivatives of dimethylpyridine have been investigated for their inhibitory effects on several key enzymes.

Cholinesterases: Derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been identified as moderately active inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) nih.govtandfonline.comresearchgate.net. Quantitative structure-activity relationship (QSAR) studies on these compounds have indicated that their binding affinity is enhanced by an increase in molecular volume and the replacement of an amide oxygen with sulfur nih.govtandfonline.com. Although their affinity is weaker than that of specific inhibitors like tacrine, the dual anti-inflammatory and cholinesterase-inhibiting properties of these compounds suggest potential utility in managing conditions like Alzheimer's disease nih.govtandfonline.com.

Fibroblast Growth Factor Receptor 4 (FGFR4): Novel aminodimethylpyrimidinol derivatives, which share a similar structural backbone with this compound, have been designed and synthesized as selective inhibitors of FGFR4 nih.govnih.gov. One particular compound, 6O, demonstrated potent and highly selective inhibitory activity against FGFR4 over other FGFR subtypes nih.govnih.gov. Molecular docking studies suggest that the dimethyl groups on the pyrimidine (B1678525) ring play a crucial role in this selectivity by preventing a proper conformation for covalent bonding to other FGFR subtypes nih.gov.

Carbonic Anhydrases (CAs): Pyridine-based sulfonamides have been explored as inhibitors of carbonic anhydrases, which are involved in various physiological and pathological processes. A series of pyrazolo[4,3-c]pyridine sulfonamides were shown to inhibit several human CA isoforms (hCA I, II, IX, and XII) nih.gov. Another study on 4-substituted pyridine-3-sulfonamides also demonstrated inhibitory activity against these isoforms, with some compounds showing selectivity towards the cancer-associated hCA IX over the ubiquitous hCA II mdpi.com.

| Enzyme Target | Investigated Derivatives | Key Findings |

|---|---|---|

| Acetylcholinesterase (AChE) | 2-amino-4,6-dimethylpyridine derivatives | Moderate inhibitory activity. nih.govtandfonline.com |

| Butyrylcholinesterase (BuChE) | 2-amino-4,6-dimethylpyridine derivatives | Moderate inhibitory activity. nih.govtandfonline.com |

| FGFR4 | 2-amino-4,6-dimethylpyrimidin-5-ol derivatives | Selective inhibition, with compound 6O showing high potency. nih.govnih.gov |

| Carbonic Anhydrases (hCA I, II, IX, XII) | Pyrazolo[4,3-c]pyridine sulfonamides, 4-substituted pyridine-3-sulfonamides | Broad-spectrum inhibition with some isoform selectivity. nih.govmdpi.com |